2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
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Overview
Description
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a fluorophenyl group, and a thiazole moiety, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: Starting with a suitable dicarbonyl compound, the pyridazinone core can be synthesized through cyclization reactions under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Thiazole Moiety: The thiazole ring can be synthesized separately and then attached to the pyridazinone core through a coupling reaction, such as a Suzuki or Heck reaction.
Final Assembly: The final compound is assembled by linking the thiazole and pyridazinone intermediates through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC, palladium catalysts for Suzuki or Heck reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of the pyridazinone core could lead to dihydropyridazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties might make it suitable for specific industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors, either as an agonist or antagonist.
Pathway Interference: The compound might interfere with biological pathways, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds. The presence of the fluorophenyl group, in particular, could enhance its binding affinity to certain biological targets or alter its chemical stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c1-13-18(30-21(24-13)17-3-2-10-29-17)11-23-19(27)12-26-20(28)9-8-16(25-26)14-4-6-15(22)7-5-14/h2-10H,11-12H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEZYWHZQCQDMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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